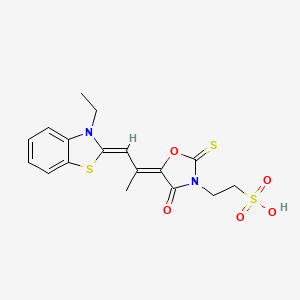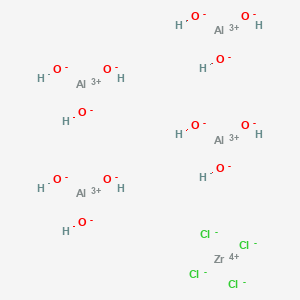
Aluminum zirconium tetrachlorohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum zirconium tetrachlorohydrate: is a polymeric, loosely hydrated complex of basic aluminum zirconium chloride. It encompasses a range of aluminum-to-zirconium atomic ratios between 2.0:1 and 5.99:1 and a range of (aluminum plus zirconium)-to-chloride atomic ratios between 1.5:1 and 0.9:1 . This compound is commonly used in antiperspirant products due to its ability to obstruct pores in the skin and prevent sweat from leaving the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum zirconium tetrachlorohydrate is synthesized by reacting aluminum chloride and zirconium oxychloride in the presence of water. The reaction typically involves the formation of a polymeric complex, which is then loosely hydrated .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of solvents such as water, propylene glycol, or dipropylene glycol. The compound is preserved in well-closed containers to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum zirconium tetrachlorohydrate primarily undergoes complexation reactions. It forms complexes with various ligands, including glycine, calcium glycinate, magnesium glycinate, potassium glycinate, sodium glycinate, and zinc glycinate .
Common Reagents and Conditions:
Reagents: Glycine, calcium glycinate, magnesium glycinate, potassium glycinate, sodium glycinate, zinc glycinate.
Major Products: The major products formed from these reactions are polymeric complexes of this compound with the respective ligands .
Applications De Recherche Scientifique
Chemistry: Aluminum zirconium tetrachlorohydrate is used in the synthesis of various polymeric materials and as a precursor for the preparation of zirconia-based nanomaterials .
Biology and Medicine: In the field of biology and medicine, this compound is widely used in antiperspirant products to reduce sweating by forming a colloidal “plug” in the sweat glands .
Industry: The compound is also used in the production of deodorants and other personal care products due to its ability to absorb moisture and prevent sweat from leaving the body .
Mécanisme D'action
The primary mechanism of action of aluminum zirconium tetrachlorohydrate involves the formation of a polymer complex that blocks the pores in the skin. This prevents sweat from leaving the body, thereby reducing perspiration . The compound diffuses into the sweat gland and forms a colloidal “plug,” which limits the flow of sweat to the skin surface .
Comparaison Avec Des Composés Similaires
Aluminum zirconium tetrachlorohydrex gly: This compound is similar to aluminum zirconium tetrachlorohydrate but includes glycine in its structure.
Aluminum zirconium pentachlorohydrate: Another similar compound with a different chloride content, used for similar applications.
Aluminum zirconium trichlorohydrate: This compound has a lower chloride content and is also used in antiperspirant products.
Uniqueness: this compound is unique due to its specific aluminum-to-zirconium and aluminum plus zirconium-to-chloride atomic ratios, which provide it with distinct properties and effectiveness in blocking sweat glands .
Propriétés
Numéro CAS |
98106-52-6 |
|---|---|
Formule moléculaire |
Al4Cl4H12O12Zr |
Poids moléculaire |
545.0 g/mol |
Nom IUPAC |
tetraaluminum;zirconium(4+);tetrachloride;dodecahydroxide |
InChI |
InChI=1S/4Al.4ClH.12H2O.Zr/h;;;;4*1H;12*1H2;/q4*+3;;;;;;;;;;;;;;;;;+4/p-16 |
Clé InChI |
VGXPYLCBMMMTKL-UHFFFAOYSA-A |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


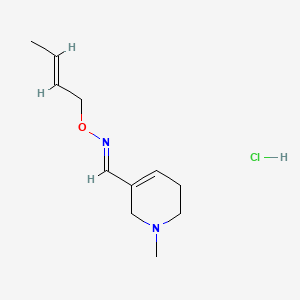
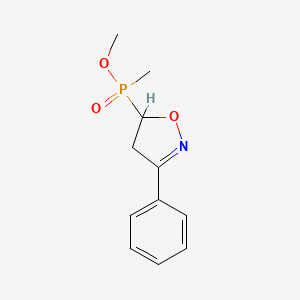
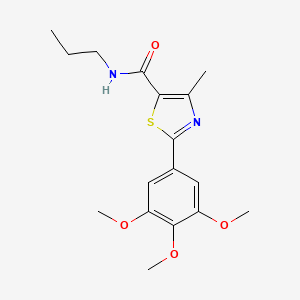
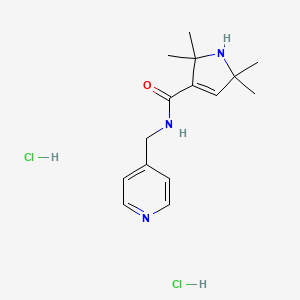
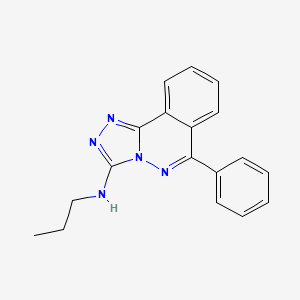
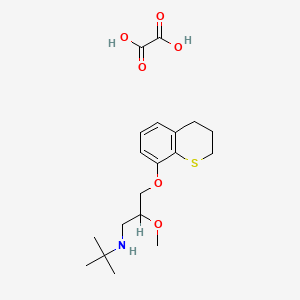
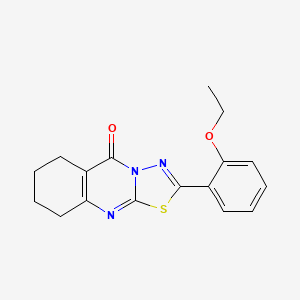
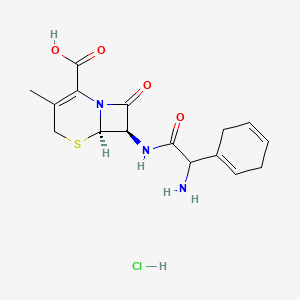

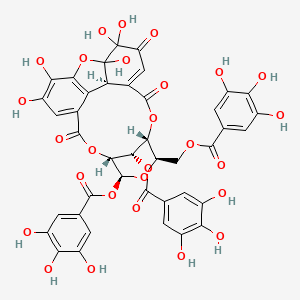
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
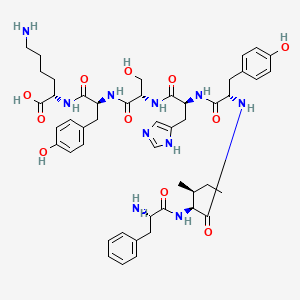
![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
